molecular formula C11H22N2O2 B7922594 1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7922594
M. Wt: 214.30 g/mol
InChI Key: ODHACJVWSDKCHO-NSHDSACASA-N
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Description

1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic compound that features a pyrrolidine ring, an ethyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group.

    Attachment of the Hydroxyethyl Group: This step may involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action for 1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-((S)-2-{[Methyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
  • 1-((S)-2-{[Ethyl-(2-hydroxy-propyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Uniqueness

1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(2S)-2-[[ethyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12(7-8-14)9-11-5-4-6-13(11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHACJVWSDKCHO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)C[C@@H]1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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